2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide
Brand Name: Vulcanchem
CAS No.: 1584-62-9
VCID: VC20765098
InChI: InChI=1S/C15H10BrClFNO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20)
SMILES: C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr)F
Molecular Formula: C15H10BrClFNO2
Molecular Weight: 370.6 g/mol

2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide

CAS No.: 1584-62-9

Cat. No.: VC20765098

Molecular Formula: C15H10BrClFNO2

Molecular Weight: 370.6 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide - 1584-62-9

Specification

CAS No. 1584-62-9
Molecular Formula C15H10BrClFNO2
Molecular Weight 370.6 g/mol
IUPAC Name 2-bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide
Standard InChI InChI=1S/C15H10BrClFNO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20)
Standard InChI Key WUZSFIKFFXBHMB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr)F
Canonical SMILES C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr)F

Introduction

2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide, with the CAS number 1584-62-9, is a synthetic organic compound characterized by its complex molecular structure and various chemical properties. This compound belongs to the class of acetanilides, which are derivatives of acetanilide where an acetamido group is substituted with halogenated aromatic groups. Its unique structure and chemical characteristics make it a subject of interest in pharmacological research and synthetic chemistry.

Synthesis and Reactions

The synthesis of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes:

  • Formation of the Acetanilide Backbone: The initial step often involves the reaction of aniline derivatives with acetic anhydride or acetyl chloride to form acetanilides.

  • Halogenation: Bromination and chlorination are carried out on the aromatic ring to introduce bromine and chlorine substituents.

  • Formation of the Benzoyl Group: The introduction of the o-fluorobenzoyl group can be achieved through Friedel-Crafts acylation or similar methods.

Biological Significance

Research into compounds like 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide has highlighted their potential biological activities, particularly in antimicrobial and anticancer applications. Studies have shown that derivatives of acetanilides exhibit significant activity against various bacterial strains and cancer cell lines.

For instance, related compounds have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria as well as specific cancer cell lines such as MCF7 (a breast adenocarcinoma cell line). Molecular docking studies are often employed to understand their binding interactions with biological targets, which can provide insights into their mechanisms of action.

Applications

The applications of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide extend beyond its potential therapeutic uses:

  • Pharmaceutical Development: Its structure allows for modifications that can enhance biological activity or reduce toxicity.

  • Chemical Research: As a versatile intermediate, it can be used in the synthesis of more complex molecules in organic chemistry.

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